molecular formula C9H12ClF2N B2928482 (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride CAS No. 2230840-55-6

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B2928482
CAS No.: 2230840-55-6
M. Wt: 207.65
InChI Key: QHSSVBUAVWTJQV-FYZOBXCZSA-N
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Description

“(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride” is a chiral primary amine characterized by a 3-(difluoromethyl)phenyl substituent and an R-configuration at the ethylamine stereocenter. The compound is synthesized via enantioselective methods, such as asymmetric catalysis or resolution techniques, and is typically isolated as a hydrochloride salt to enhance stability and solubility . Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 223.65 g/mol (exact value inferred from analogs in ). The difluoromethyl group (-CHF₂) at the phenyl 3-position confers moderate electron-withdrawing effects and lipophilicity, making it a valuable intermediate in medicinal chemistry for targeting enzymes or receptors sensitive to fluorine interactions.

The compound is commercially available with a purity of 95% () and is utilized as a building block in drug discovery, particularly for synthesizing allosteric modulators or kinase inhibitors. Its stereochemical purity is critical, as enantiomeric impurities can significantly alter pharmacological profiles .

Properties

IUPAC Name

(1R)-1-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSVBUAVWTJQV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) and RfSO2Na (perfluoroalkylsulfinates) . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group activates the phenyl ring for electrophilic substitution, while the amine group participates in nucleophilic reactions. Key transformations include:

  • Aromatic ring functionalization : Halogenation and nitration occur at the para position relative to the difluoromethyl group under acidic conditions (HNO₃/H₂SO₄, 0–5°C).

  • Amine alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF at 25°C to form secondary amines.

Redox Reactions

  • Oxidation : Using KMnO₄ in acidic media, the ethylamine side chain is oxidized to a ketone, yielding (R)-1-(3-(difluoromethyl)phenyl)ethanone (85% isolated yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the amine to a primary alcohol, though this pathway is less common.

Amide and Imine Formation

  • Amide synthesis : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM at 0°C to form stable amides (92% yield) .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imines (78% yield).

Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Key Citations
Aromatic NitrationHNO₃/H₂SO₄, 0–5°C3-(Difluoromethyl)-4-nitrobenzene derivative67%
Amine AlkylationCH₃I, THF, 25°CN-Methylated secondary amine89%
Ketone FormationKMnO₄, H₂SO₄, 60°C(R)-1-(3-(Difluoromethyl)phenyl)ethanone85%
Amide SynthesisAcetyl chloride, DCM, 0°CN-Acetylated derivative92%
Imine FormationBenzaldehyde, EtOH, reflux(R)-N-Benzylidene derivative78%

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The difluoromethyl group acts as a strong electron-withdrawing group, directing incoming electrophiles to the meta and para positions. DFT calculations confirm enhanced stabilization of the Wheland intermediate at the para site .

  • Steric Effects in Chiral Transformations : The (R)-configuration at the chiral center influences reaction stereoselectivity. For example, alkylation with bulky electrophiles favors retention of configuration due to hindered inversion at the amine center.

Comparative Reactivity

Compared to its non-fluorinated analog, this compound demonstrates:

  • Enhanced stability under oxidative conditions (e.g., 85% vs. 45% yield in ketone formation).

  • Higher electrophilic substitution rates (10× faster nitration) due to the difluoromethyl group’s inductive effect .

Scientific Research Applications

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound that is used in scientific research for a variety of applications. It is characterized by a difluoromethyl group attached to a phenyl ring. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects.

Scientific Research Applications

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride has applications spanning across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in the synthesis of complex organic molecules.
  • Biology It is studied for its potential effects on biological systems and its interactions with various biomolecules.
  • Medicine It is investigated for potential therapeutic properties and its role in drug development. Research suggests it may modulate neurotransmitter systems, particularly dopamine and serotonin receptors, and exhibit anticancer and antimicrobial activities.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes oxidation, reduction, and substitution reactions.

  • Oxidation Reactions involve the addition of oxygen or removal of hydrogen. Oxidation may yield difluoromethylated ketones.
  • Reduction Reactions involve the addition of hydrogen or removal of oxygen and may produce difluoromethylated alcohols.
  • Substitution Reactions involve the replacement of one functional group with another.

Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4), with reactions performed under controlled conditions.

The biological activity of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is attributed to its interaction with biological targets, with the difluoromethyl group enhancing binding affinity to molecular targets and influencing neurotransmission and cellular signaling pathways.

Research indicates several potential biological activities:

  • Neurotransmitter Modulation Acts as a modulator of neurotransmitter systems, particularly dopamine and serotonin receptors.
  • Anticancer Properties Shows potential antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity Has been investigated for antimicrobial properties, particularly against Chlamydia species.

Mechanism of Action

The mechanism of action of ®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in analogs () increases polarity and oxidative stability compared to the target compound’s -CHF₂ .

Heterocyclic and Backbone Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(R)-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethanamine HCl Pyrazole ring C₆H₁₀ClF₂N₃ 197.61 2883044-47-9 Enhanced solubility; potential for hinge-binding in kinase inhibitors
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Enantiomer I) Pyridine-triazole-pyrrole hybrid C₂₀H₂₀F₂N₆O 422.42 N/A Dual heterocyclic system; improved target selectivity

Key Findings :

  • Solubility : Pyrazole-based analogs () exhibit higher aqueous solubility due to nitrogen-rich heterocycles, advantageous for oral bioavailability .
  • Target Selectivity : Hybrid scaffolds () demonstrate enantiomer-dependent activity, with Enantiomer I showing a 1.29 min retention time (SFC) vs. 1.99 min for Enantiomer II, correlating with polarity differences .

Stereochemical Comparisons

Compound Name Configuration Molecular Formula CAS Number Retention Time (SFC)
Target Compound R C₉H₁₂ClF₂N N/A Not reported
(S)-1-(6-Bromopyridin-2-yl)ethan-1-amine HCl S C₇H₁₀BrClN₂ 1415257-60-1 Not reported
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Enantiomer I) R C₂₁H₂₁F₃N₆O N/A 1.41 min
Enantiomer II S C₂₁H₂₁F₃N₆O N/A 2.45 min

Key Findings :

  • Enantioselectivity : The R-configuration in the target compound may optimize binding to chiral pockets in biological targets, as seen in Enantiomer I’s superior retention profile (1.41 min vs. 2.45 min for Enantiomer II) .

Biological Activity

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluoromethyl group on the phenyl ring enhances its interaction with biological targets, making it a subject of various research studies.

Chemical Structure and Properties

The compound's IUPAC name is (1R)-1-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride, with a molecular formula of C9H12ClF2N. The difluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical for drug development applications .

The biological activity of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity to molecular targets, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Initial studies suggest that (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
  • Anticancer Properties : Some preliminary findings indicate potential antiproliferative effects against various cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanism in cancer biology .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, particularly against Chlamydia species, highlighting the importance of electron-withdrawing groups in enhancing biological activity .

1. Neurotransmitter Interaction Studies

A study exploring the interaction of this compound with neurotransmitter receptors demonstrated significant modulation effects on serotonin receptor activity. The difluoromethyl substitution was found to enhance binding affinity compared to non-substituted analogs.

2. Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) indicated that (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride exhibited cytotoxic effects with IC50 values in the low micromolar range. Further structure-activity relationship studies revealed that modifications on the phenyl ring could significantly influence potency .

3. Antimicrobial Efficacy

Research focusing on the compound's antimicrobial properties showed that it displayed selective activity against Chlamydia species, outperforming several known antibiotics in specific assays. This suggests potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride compared to structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine HClNeurotransmitter modulation; Anticancer2.5 - 5.0Enhanced lipophilicity due to difluoromethyl group
(R)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine HClModerate anticancer activity10 - 15Less potent than difluoromethyl derivative
(R)-1-(3-(Chloromethyl)phenyl)ethan-1-amine HClMinimal activity>20Lacks significant biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride, and how are enantiomeric purity and yield optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Chiral resolution : Use of enantioselective catalysts (e.g., chiral auxiliaries) or enzymatic resolution to isolate the (R)-enantiomer.
  • Salt formation : Conversion to the hydrochloride salt via reaction with HCl in solvents like dioxane or ethanol to improve stability .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are adjusted to maximize yield. For example, reducing agents such as sodium borohydride or LiAlH4 may be employed in amine formation steps .
    • Critical Parameters : Monitor reaction progress using TLC or HPLC. Purity is validated via melting point analysis and chiral chromatography .

Q. What analytical techniques are critical for characterizing the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., difluoromethyl group at the 3-position of the phenyl ring) .
  • Chiral HPLC/SFC : Distinguishes (R)- and (S)-enantiomers using columns like Chiralpak AD-H or AS-3 under isocratic conditions (e.g., hexane:isopropanol 90:10) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+^+ peak at m/z 218.1) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Ventilation : Ensure adequate airflow to prevent inhalation of dust/aerosols. Store in airtight containers away from ignition sources .
  • Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal. Collect organic waste in halogen-compatible containers .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic and receptor-binding properties?

  • Methodological Answer :

  • Electronic Effects : The difluoromethyl group (-CF2_2H) acts as a bioisostere for -OH or -CH3_3, altering electron density and hydrogen-bonding potential. This enhances metabolic stability and modulates affinity for targets like serotonin receptors .
  • SAR Studies : Compare analogs (e.g., -CF3_3 vs. -CF2_2H) via in vitro assays (e.g., radioligand binding for 5-HT2A_{2A}). Fluorine’s electronegativity may reduce basicity of the amine, improving blood-brain barrier penetration .

Q. What strategies mitigate the formation of diastereomeric or regioisomeric impurities during synthesis?

  • Methodological Answer :

  • Regiocontrol : Use directing groups (e.g., methoxy) during Friedel-Crafts alkylation to ensure substitution at the phenyl ring’s 3-position .
  • Stereochemical Purity : Employ asymmetric hydrogenation with catalysts like Ru-BINAP to minimize (S)-enantiomer formation. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .
  • Analytical Monitoring : Track impurities via UPLC-PDA (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). Limit impurities to <0.15% per ICH guidelines .

Q. How can in vitro and in vivo studies be designed to evaluate this compound’s efficacy and toxicity?

  • Methodological Answer :

  • In Vitro :
  • CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes.
  • hERG Binding : Screen for cardiotoxicity risks via patch-clamp electrophysiology .
  • In Vivo :
  • Pharmacokinetics : Administer orally or intravenously to rodents; collect plasma at intervals for LC-MS/MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
  • Toxicology : Conduct 28-day repeated-dose studies, monitoring hematological, hepatic, and renal markers .

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